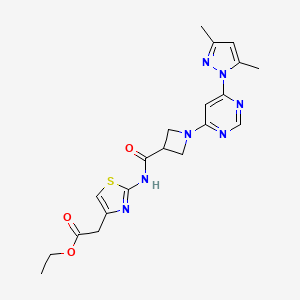
ethyl 2-(2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrazole moiety : Known for diverse biological activities including anti-inflammatory and anti-cancer properties.
- Pyrimidine ring : Often associated with nucleic acid interactions and enzyme inhibition.
- Azetidine and thiazole rings : Contribute to the compound's overall biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The presence of the pyrazole and pyrimidine rings suggests potential inhibition of kinases involved in cell signaling pathways, particularly those related to cancer progression and inflammation.
- Modulation of Integrin Activity : Similar compounds have shown affinity for integrins, which play crucial roles in cell adhesion and migration, indicating that this compound may also affect cellular interactions .
Anti-Cancer Activity
Research has indicated that pyrazole derivatives exhibit significant anti-cancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis . The specific compound under review may share these properties due to its structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Studies have reported that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus offering therapeutic benefits in inflammatory diseases .
Antimicrobial Properties
Some derivatives containing pyrazole rings have demonstrated antimicrobial activity against a range of pathogens. The compound's structure may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms .
Study 1: Anti-Cancer Efficacy
In a study evaluating the anti-cancer efficacy of related pyrazole compounds, researchers synthesized a series of derivatives that were tested on various cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells. The most effective compounds exhibited IC50 values in the low micromolar range .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of a similar compound class revealed that specific derivatives could reduce edema in animal models by inhibiting key inflammatory mediators. This suggests that this compound could be explored as a treatment for inflammatory conditions .
Comparative Analysis Table
| Activity Type | Related Compounds | IC50/Effectiveness |
|---|---|---|
| Anti-Cancer | Pyrazole derivatives | IC50 < 10 µM |
| Anti-inflammatory | Pyrazole analogs | Significant reduction in TNF-alpha production |
| Antimicrobial | Pyrazole-containing drugs | Effective against E. coli (MIC < 20 µg/mL) |
Properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-4-30-18(28)6-15-10-31-20(23-15)24-19(29)14-8-26(9-14)16-7-17(22-11-21-16)27-13(3)5-12(2)25-27/h5,7,10-11,14H,4,6,8-9H2,1-3H3,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRHAQNIYQBVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














